molecular formula C7H10N2OS B168482 N-(2-thien-2-ylethyl)urea CAS No. 106860-34-8

N-(2-thien-2-ylethyl)urea

Cat. No.: B168482
CAS No.: 106860-34-8
M. Wt: 170.23 g/mol
InChI Key: OPFZOWWTCYPZND-UHFFFAOYSA-N
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Description

N-(2-thien-2-ylethyl)urea is an organic compound with the molecular formula C7H10N2OS. It is a derivative of urea, where the urea moiety is substituted with a 2-thien-2-ylethyl group. This compound is of interest due to its unique structure, which combines the properties of both urea and thiophene, a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-thien-2-ylethyl)urea can be synthesized through several methods. One common approach involves the reaction of thiophene-2-ethylamine with urea. The reaction typically requires heating in the presence of a catalyst such as hydrochloric acid or acetic acid in water . The yield of this reaction can be optimized by adjusting the reaction conditions, such as temperature and reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-thien-2-ylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-(2-thien-2-ylethyl)urea has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    N-(2-thien-2-ylethyl)thiourea: Similar structure with a thiourea moiety instead of urea.

    N-(2-thien-2-ylethyl)carbamate: Similar structure with a carbamate moiety instead of urea.

Uniqueness

N-(2-thien-2-ylethyl)urea is unique due to the combination of the urea and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

2-thiophen-2-ylethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFZOWWTCYPZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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